Methyl 2-(1-amino-2-methylcyclopentyl)acetate
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Overview
Description
Methyl 2-(1-amino-2-methylcyclopentyl)acetate is an organic compound with the molecular formula C₉H₁₇NO₂ It is a derivative of cyclopentane, featuring an amino group and a methyl group attached to the cyclopentane ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2-methylcyclopentyl)acetate typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, 1-amino-2-methylcyclopentane, is synthesized through the amination of 2-methylcyclopentanone.
Esterification: The amino-cyclopentane derivative is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2-methylcyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
Methyl 2-(1-amino-2-methylcyclopentyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-2-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-amino-2-methylcyclopentyl)acetate: Unique due to its specific substitution pattern on the cyclopentane ring.
Methyl 2-(1-amino-2-ethylcyclopentyl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(1-amino-2-propylcyclopentyl)acetate: Contains a propyl group, leading to different chemical properties.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-amino-2-methylcyclopentyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-7-4-3-5-9(7,10)6-8(11)12-2/h7H,3-6,10H2,1-2H3 |
InChI Key |
MLWCVKOCXWDKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC(=O)OC)N |
Origin of Product |
United States |
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